molecular formula C19H21N3O4S B4669675 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide

2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide

Cat. No. B4669675
M. Wt: 387.5 g/mol
InChI Key: FZFIDAZWLRVLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide involves the inhibition of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression. By inhibiting these enzymes, 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide have been extensively studied in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide is its potent inhibitory activity against histone deacetylases. This makes it a valuable tool for studying epigenetic regulation and its role in various cellular processes. However, one of the limitations of this compound is its potential cytotoxicity, which can affect the viability of cells in vitro and in vivo.

Future Directions

There are several future directions for the study of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a therapeutic agent to induce apoptosis and inhibit tumor growth. Moreover, it can be used as a tool for studying epigenetic regulation and its role in various cellular processes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to identify potential drug targets for the treatment of various diseases.

Scientific Research Applications

2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases, which play a crucial role in epigenetic regulation. This makes it a promising candidate for the treatment of cancer, neurodegenerative diseases, and other disorders that involve aberrant epigenetic regulation.

properties

IUPAC Name

2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-11-20-19(24)16-5-3-4-6-17(16)21-18(23)13-27-12-14-7-9-15(10-8-14)22(25)26/h3-10H,2,11-13H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFIDAZWLRVLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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